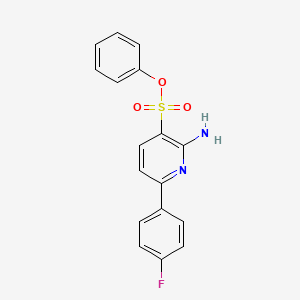

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester is a complex organic compound with the molecular formula C17H13FN2O3S . This compound is characterized by the presence of a pyridine ring substituted with a sulfonic acid group, an amino group, and a fluorophenyl group, along with a phenyl ester moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester involves several steps, typically starting with the preparation of the fluorinated pyridine derivative. One common method involves the use of fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride to introduce the fluorine atom into the pyridine ring . The amino group can be introduced through nucleophilic substitution reactions, while the sulfonic acid group is typically added via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . The final step involves esterification to attach the phenyl ester moiety.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ester moiety to an alcohol.

Esterification and Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid, and esterification can be used to reintroduce the ester group.

Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester has a wide range of applications in scientific research:

Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester can be compared with other similar compounds, such as:

2-Amino-6-(4-fluorophenyl)pyridine: Lacks the sulfonic acid and ester groups, resulting in different chemical properties and reactivity.

3-Pyridinesulfonic acid, 2-amino-6-phenyl, phenyl ester: Lacks the fluorine atom, which affects its biological activity and binding affinity.

2-Amino-6-(4-chlorophenyl)-3-pyridinesulfonic acid, phenyl ester: Contains a chlorine atom instead of fluorine, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological interactions, synthesis methods, and relevant research findings.

Molecular Structure

The compound has the molecular formula C17H13FN2O3S and a molecular weight of approximately 344.4 g/mol. It features a pyridine ring substituted with an amino group , a sulfonic acid moiety , and a fluorophenyl group . These functional groups contribute to its unique chemical properties and biological activity.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant biological activity due to its interaction with various biological macromolecules. Key areas of interest include:

- Enzyme Inhibition : The compound is studied for its potential as an enzyme inhibitor. The fluorophenyl group enhances its binding affinity to specific targets, which can modulate enzyme activity.

- Receptor Binding : The sulfonic acid group allows for hydrogen bonding and electrostatic interactions with receptors, potentially influencing their functionality.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| 2-Amino-6-(4-fluorophenyl)pyridine | Lacks sulfonic acid and ester groups | Different reactivity profile |

| 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester | Lacks fluorine atom | Affects biological activity |

| 2-Amino-6-(4-chlorophenyl)-3-pyridinesulfonic acid | Contains chlorine instead of fluorine | Different electronic effects |

The presence of the fluorophenyl group is particularly noted for enhancing binding interactions compared to similar compounds without this substitution.

Synthesis Methods

The synthesis of this compound can be accomplished through various methods involving strong acids or bases and catalysts such as palladium or platinum. These methods typically allow for the selective formation of the desired compound while minimizing by-products.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that derivatives of pyridinesulfonic acids can act as effective inhibitors of specific enzymes involved in cancer pathways. The presence of the fluorine atom in the structure significantly improved the inhibitory potency against target enzymes compared to non-fluorinated analogs .

- Cell Proliferation Assays : In vitro assays have shown that compounds related to 3-Pyridinesulfonic acid exhibit anti-proliferative activity against various cancer cell lines (e.g., A549, Hela). The mechanism involves inducing cell cycle arrest and apoptosis in treated cells .

- Binding Affinity Studies : Research indicates that the binding affinity of this compound for certain receptors is enhanced due to the presence of the sulfonic acid group, which facilitates stronger interactions through hydrogen bonding.

Properties

CAS No. |

646053-38-5 |

|---|---|

Molecular Formula |

C17H13FN2O3S |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

phenyl 2-amino-6-(4-fluorophenyl)pyridine-3-sulfonate |

InChI |

InChI=1S/C17H13FN2O3S/c18-13-8-6-12(7-9-13)15-10-11-16(17(19)20-15)24(21,22)23-14-4-2-1-3-5-14/h1-11H,(H2,19,20) |

InChI Key |

ICVWDYPSUNOKOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=C(C=C2)C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.